molecular formula C9H9F3 B1529469 [(2R)-1,1,1-trifluoropropan-2-yl]benzene CAS No. 1212732-22-3

[(2R)-1,1,1-trifluoropropan-2-yl]benzene

Cat. No. B1529469
CAS RN: 1212732-22-3
M. Wt: 174.16 g/mol
InChI Key: LXYXDDCJRHYYKF-SSDOTTSWSA-N
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Description

“[(2R)-1,1,1-trifluoropropan-2-yl]benzene” is a compound that contains a benzene ring and a trifluoropropan-2-yl group. The (2R) designation indicates the configuration of the chiral center in the trifluoropropan-2-yl group .


Synthesis Analysis

The synthesis of “[(2R)-1,1,1-trifluoropropan-2-yl]benzene” could potentially involve several steps, including the formation of the trifluoropropan-2-yl group and its attachment to the benzene ring. Retrosynthetic analysis, a technique for planning organic syntheses, could be used to identify simpler precursor structures for the synthesis .


Molecular Structure Analysis

The molecular structure of “[(2R)-1,1,1-trifluoropropan-2-yl]benzene” involves a benzene ring, which is a six-membered ring with alternating double bonds, and a trifluoropropan-2-yl group attached to it .


Chemical Reactions Analysis

The chemical reactions involving “[(2R)-1,1,1-trifluoropropan-2-yl]benzene” could include various types of electrophilic aromatic substitution reactions, such as nitration, sulphonation, halogenation, and Friedel-Crafts reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[(2R)-1,1,1-trifluoropropan-2-yl]benzene” would be influenced by the presence of the trifluoropropan-2-yl group and the benzene ring. For example, the compound would likely be nonpolar and immiscible with water but miscible with organic solvents .

Mechanism of Action

The mechanism of action for reactions involving “[(2R)-1,1,1-trifluoropropan-2-yl]benzene” would depend on the specific reaction. For example, in an electrophilic aromatic substitution reaction, the electrophile would form a sigma-bond to the benzene ring, generating a positively charged intermediate, which would then lose a proton to yield the substituted benzene ring .

Safety and Hazards

As a derivative of benzene, “[(2R)-1,1,1-trifluoropropan-2-yl]benzene” could potentially pose similar hazards, including flammability and health risks such as skin and eye irritation, genetic defects, cancer, and organ damage .

Future Directions

Future research on “[(2R)-1,1,1-trifluoropropan-2-yl]benzene” could involve further exploration of its synthesis, reactions, and properties, as well as its potential applications. For example, wearable passive samplers for assessing environmental exposure to organic chemicals represent a promising area of research .

properties

IUPAC Name

[(2R)-1,1,1-trifluoropropan-2-yl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3/c1-7(9(10,11)12)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYXDDCJRHYYKF-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R)-1,1,1-trifluoropropan-2-yl]benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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